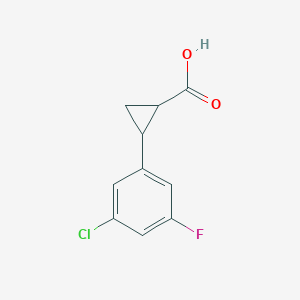

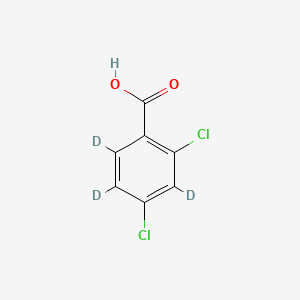

2,4-Dichlorobenzoic-D3 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2,4-dicloro benzoico-D3 es una forma deuterada del ácido 2,4-dicloro benzoico, donde tres átomos de hidrógeno son reemplazados por deuterio. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas, que se pueden aprovechar en diversas aplicaciones analíticas y sintéticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2,4-dicloro benzoico-D3 se puede sintetizar a través de la oxidación en fase líquida de 2,4-dicloro tolueno usando un gas que contiene oxígeno molecular, como oxígeno puro o aire, en un ácido graso inferior como ácido acético o su anhídrido. La reacción se lleva a cabo típicamente a temperaturas entre 100 °C y 220 °C, preferiblemente entre 130 °C y 200 °C, en presencia de un catalizador que contiene cobalto, manganeso y bromo .

Métodos de producción industrial: La producción industrial del ácido 2,4-dicloro benzoico-D3 sigue rutas sintéticas similares pero a mayor escala, asegurando un alto rendimiento y pureza. El uso de reactivos y disolventes deuterados es crucial para mantener el etiquetado de deuterio en el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2,4-dicloro benzoico-D3 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes ácidos benzoicos clorados.

Reducción: Las reacciones de reducción pueden convertirlo en ácidos benzoicos menos clorados o desclorados.

Sustitución: Los átomos de halógeno se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Agentes oxidantes: Oxígeno molecular, permanganato de potasio.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Nucleófilos como aminas, alcoholes.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios ácidos benzoicos clorados y sus derivados, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El ácido 2,4-dicloro benzoico-D3 se utiliza ampliamente en la investigación científica debido a su estabilidad y propiedades únicas. Algunas de sus aplicaciones incluyen:

Biología: Se emplea en estudios que implican vías metabólicas e interacciones enzimáticas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.

Industria: Se utiliza en la producción de herbicidas y otros agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido 2,4-dicloro benzoico-D3 implica su interacción con diversos objetivos y vías moleculares. Como ácido carboxílico halogenado, puede donar iones hidrógeno en presencia de una base, lo que lleva a reacciones de neutralización. También puede interactuar con enzimas y proteínas, afectando su función y actividad .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido 2,4-dicloro benzoico: La forma no deuterada del compuesto.

Ácido 2,4-diclorofenoxiacético: Un herbicida relacionado con características estructurales similares.

Peróxido de 2,4-dicloro benzoílo: Se utiliza como iniciador en reacciones de polimerización.

Singularidad: El ácido 2,4-dicloro benzoico-D3 es único debido a su etiquetado de deuterio, lo que proporciona ventajas distintas en aplicaciones analíticas y sintéticas. La presencia de deuterio puede afectar los perfiles farmacocinéticos y metabólicos del compuesto, lo que lo hace valioso en el desarrollo de fármacos y otras áreas de investigación .

Propiedades

Fórmula molecular |

C7H4Cl2O2 |

|---|---|

Peso molecular |

194.03 g/mol |

Nombre IUPAC |

2,4-dichloro-3,5,6-trideuteriobenzoic acid |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |

Clave InChI |

ATCRIUVQKHMXSH-CBYSEHNBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)

![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)